molecular formula C10H13NO2 B2797636 Tert-butyl N-penta-2,4-diynylcarbamate CAS No. 2042752-00-9

Tert-butyl N-penta-2,4-diynylcarbamate

Cat. No.: B2797636
CAS No.: 2042752-00-9
M. Wt: 179.219
InChI Key: ZZRYFJCUZRZPAT-UHFFFAOYSA-N
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Description

Historical Trajectories of Carbamate (B1207046) and Diyne Functionality in Organic Chemistry

The carbamate functional group, an ester of carbamic acid, has a rich history in organic synthesis. Initially recognized for their utility in the synthesis of urethanes, carbamates have become indispensable as protecting groups for amines in peptide synthesis and other complex molecule constructions. acs.org Their stability under a variety of reaction conditions, coupled with their straightforward introduction and removal, has cemented their importance. nih.gov Carbamate derivatives are also prevalent in a wide array of commercial products, including pesticides, pharmaceuticals, and polyurethanes. nih.gov

The study of diynes, hydrocarbons containing two carbon-carbon triple bonds, has also seen significant evolution. Early research focused on their synthesis and fundamental reactivity. researchgate.net A pivotal development was the discovery of the solid-state polymerization of diacetylene monomers, which opened the door to the creation of highly conjugated polymers known as polydiacetylenes. rsc.orgresearchgate.net These materials exhibit intriguing optical and electronic properties, making them subjects of intense research in materials science. rsc.orgresearchgate.net The rigid, linear structure of conjugated diynes also makes them valuable building blocks in the construction of complex molecular architectures and advanced materials like graphdiyne. researchgate.netnih.gov

Rationale for Investigating the Tert-butyl N-penta-2,4-diynylcarbamate Scaffold

The rationale for investigating a scaffold such as this compound stems from the potential for novel properties arising from the juxtaposition of the carbamate and diyne functionalities. The conjugated diyne portion of the molecule offers a rigid, linear backbone that can participate in polymerization reactions to form polydiacetylenes. The carbamate group, with its ability to engage in hydrogen bonding and its role as a protecting group, can influence the solid-state packing of the molecules, which is a critical factor in topochemical polymerization.

Furthermore, the nitrogen atom of the carbamate can be a site for further functionalization, allowing for the tuning of the molecule's electronic and physical properties. The tert-butyl group, a bulky and non-polar substituent, can enhance solubility in organic solvents and sterically influence the approach of reagents. The investigation of such molecules is driven by the prospect of creating new functional materials with tailored optical, electronic, and biological properties.

Structural Elucidation and Nomenclatural Considerations for this compound

The structure of this compound consists of a five-carbon chain with two conjugated triple bonds (a penta-2,4-diyne moiety). This diyne chain is attached to the nitrogen atom of a carbamate group. The carbamate itself is an N-substituted derivative, where the nitrogen is also bonded to a tert-butyl group.

Nomenclature:

According to IUPAC nomenclature guidelines, the name is systematically constructed as follows:

The parent chain is the five-carbon chain containing the two triple bonds, which is named "penta-2,4-diyne". siyavula.com

This diyne is a substituent on the nitrogen atom of a carbamate.

The carbamate ester is derived from a tert-butyl alcohol, hence "tert-butyl carbamate".

The full name is therefore This compound .

The structure can be represented as: (CH₃)₃C-O-C(=O)-NH-CH₂-C≡C-C≡C-H

Structural Characteristics:

FeatureDescription
Diyne Moiety A conjugated system of two triple bonds, resulting in a linear and rigid segment in the molecule.
Carbamate Group A planar functional group due to resonance, capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O).
Tert-butyl Group A bulky, sterically hindering group that influences the molecule's conformation and intermolecular interactions.

Contemporary Challenges and Emerging Opportunities in Diynylcarbamate Research

Research into diynylcarbamates and related conjugated systems is an active area with both challenges and exciting opportunities.

Challenges:

Synthesis and Stability: The synthesis of functionalized diynes can be challenging, often requiring specific coupling reactions like the Cadiot-Chodkiewicz or Glaser couplings to avoid unwanted side reactions. organic-chemistry.org The high reactivity of the diyne moiety can also lead to stability issues under certain conditions.

Control of Solid-State Packing: For applications in solid-state polymerization, precise control over the crystal packing of the diacetylene monomers is crucial. The presence of the carbamate group can influence this, but predicting and controlling the crystal structure remains a significant hurdle.

Processability of Polymers: The resulting polydiacetylenes are often insoluble and infusible, which can limit their processability and applications.

Emerging Opportunities:

Functional Materials: Diynylcarbamates are promising precursors for the synthesis of novel polydiacetylenes. By varying the substituents on the carbamate nitrogen, it is possible to tune the properties of the resulting polymers for applications in sensors, nonlinear optics, and electronic devices. rsc.orgnih.gov

Biomedical Applications: Polydiacetylenes derived from diynylcarbamates can be designed to respond to external stimuli such as temperature, pH, or specific biomolecules, making them attractive for use in biosensors and drug delivery systems. rsc.orgresearchgate.netnih.gov The carbamate functionality can also be exploited to attach bioactive molecules.

Graphdiyne and Related Materials: The diyne unit is a fundamental building block for graphdiyne, a 2D carbon allotrope with unique electronic properties. nih.govrsc.org Research into diynylcarbamates could provide new synthetic routes to functionalized graphdiyne materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-penta-2,4-diynylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,8H2,2-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRYFJCUZRZPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl N Penta 2,4 Diynylcarbamate and Analogs

Strategies for Carbamate (B1207046) Moiety Formation

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, offering a stable yet readily cleavable means of protecting primary and secondary amines. Several methods are available for the formation of the carbamate linkage in precursors to tert-butyl N-penta-2,4-diynylcarbamate.

Direct Amination Approaches with Carbonylating Reagents

Direct amination using carbonylating reagents represents a fundamental approach to carbamate synthesis. This typically involves the reaction of an amine with a suitable carbonyl derivative. A common and highly effective reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the tert-butyl carbamate. This method is widely used due to its high efficiency and the mild reaction conditions required. The byproducts, tert-butanol (B103910) and carbon dioxide, are easily removed.

In a typical procedure, the amine is dissolved in a suitable organic solvent, such as dichloromethane (B109758) or tetrahydrofuran, and treated with Boc₂O. The reaction may be carried out at room temperature and is often complete within a few hours. The use of a base is not always necessary but can be employed to facilitate the reaction, especially with less nucleophilic amines.

ReagentAmine SubstrateTypical ConditionsProduct
Di-tert-butyl dicarbonate (Boc₂O)Primary or Secondary AmineRoom temperature, organic solventN-Boc protected amine

Trichloroacetic Acid-Mediated Carbamate Synthesis

An alternative method for the synthesis of carbamates involves the use of trichloroacetic acid. In this procedure, trifluoroacetic acid is added to a mixture of tert-butyl alcohol and sodium cyanate (B1221674) in a solvent like benzene (B151609). wikipedia.org This reaction generates isocyanic acid in situ, which then reacts with the alcohol to form the carbamate. This method can be advantageous in certain contexts, though it involves the handling of strong acids. wikipedia.org

N-Protection of Amines with the tert-Butoxycarbonyl (Boc) Group

The N-protection of amines with the Boc group is a crucial step in the synthesis of the target molecule. As mentioned, di-tert-butyl dicarbonate is the most common reagent for this purpose. The resulting tert-butyl carbamates are stable to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles, but are readily cleaved under acidic conditions. This orthogonality makes the Boc group an ideal choice in multi-step syntheses.

The protection of a primary amine, such as the precursor to the penta-2,4-diynyl amine, would involve its reaction with Boc₂O, often in the presence of a base like triethylamine (B128534) or sodium hydroxide, to yield the corresponding N-Boc protected amine. The choice of solvent and base depends on the specific properties of the amine substrate.

Copper-Mediated N-Alkynylation of Carbamates

While not a direct method for the synthesis of this compound, copper-mediated N-alkynylation of carbamates is a relevant strategy for the synthesis of ynamides, which are structurally related compounds. This reaction involves the coupling of a carbamate with an alkynyl bromide in the presence of a copper(I) salt, such as copper(I) iodide, and a base like potassium hexamethyldisilazide (KHMDS). This method allows for the direct formation of a nitrogen-alkyne bond and can be applied to a variety of carbamates and alkynyl bromides.

Construction of the Penta-2,4-diynyl Framework

The synthesis of the conjugated penta-2,4-diynyl moiety is a key challenge in the preparation of the target molecule. This requires the formation of a carbon-carbon bond between two alkyne units. Several powerful cross-coupling reactions are available for this purpose.

Alkynylation and Coupling Reactions for Poly-yne Assembly

The construction of conjugated poly-ynes, such as the 1,3-diyne system in the target molecule, is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Sonogashira coupling and the Cadiot-Chodkiewicz coupling.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgnih.govorganic-chemistry.org For the synthesis of a diyne, a variation of this reaction can be employed, such as the coupling of a terminal alkyne with a haloalkyne. youtube.comrsc.org

The Cadiot-Chodkiewicz coupling is a more direct method for the synthesis of unsymmetrical 1,3-diynes. wikipedia.orgsynarchive.comnih.gov This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base. wikipedia.orgsynarchive.comnih.gov This method is highly selective and avoids the formation of homocoupled byproducts that can be an issue in other coupling reactions. synarchive.com

A plausible synthetic route to the penta-2,4-diynyl framework would involve the Cadiot-Chodkiewicz coupling of a protected propargylamine (B41283) derivative (containing the Boc-protected amine) with a bromo- or iodo-substituted terminal alkyne. Alternatively, a terminal alkyne could be coupled with a halo-substituted alkyne that already contains the protected amine.

Coupling ReactionReactant 1Reactant 2Catalyst/ReagentsProduct
Sonogashira CouplingTerminal AlkyneVinyl/Aryl Halide or HaloalkynePd catalyst, Cu(I) co-catalyst, BaseUnsymmetrical Alkyne/Diyne
Cadiot-Chodkiewicz CouplingTerminal Alkyne1-HaloalkyneCu(I) salt, Amine baseUnsymmetrical 1,3-Diyne

Precursor Design and Derivatization for Diynyl Systems

The design of precursors is a critical first step in the synthesis of complex diynyl systems like this compound. A common strategy involves the use of smaller, functionalized building blocks that can be coupled to construct the desired carbon skeleton. For the target molecule, a logical precursor would be an N-protected propargylamine, such as tert-butyl N-prop-2-ynylcarbamate. This precursor contains the required carbamate functionality and a terminal alkyne that can be further elaborated into the diyne system.

Derivatization of these precursors often involves coupling reactions to introduce the second alkynyl group. Prominent among these are the Cadiot-Chodkiewicz and Sonogashira couplings. synarchive.comwikipedia.orgnih.govwikipedia.orgorganic-chemistry.org The Cadiot-Chodkiewicz coupling, for instance, involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base, leading to the formation of an unsymmetrical diyne. synarchive.comwikipedia.org

Table 1: Common Coupling Reactions for Diyne Synthesis

ReactionReactantsCatalyst/ReagentsKey Features
Cadiot-Chodkiewicz CouplingTerminal Alkyne + 1-HaloalkyneCu(I) salt (e.g., CuBr), Amine BaseForms unsymmetrical diynes selectively. wikipedia.orgrsc.org
Sonogashira CouplingTerminal Alkyne + Vinyl/Aryl HalidePd catalyst, Cu(I) co-catalyst, Amine BaseVersatile for C(sp)-C(sp2) bond formation. nih.govwikipedia.orgorganic-chemistry.org
Glaser CouplingTerminal Alkyne + Terminal AlkyneCu(I) salt, Oxidant (e.g., O2)Forms symmetrical diynes.
Hay CouplingTerminal Alkyne + Terminal AlkyneCu(I)-TMEDA complexA modification of the Glaser coupling.

The choice of precursor and derivatization method depends on the desired substitution pattern and the compatibility of functional groups. For this compound, a plausible route would involve the Cadiot-Chodkiewicz coupling of N-Boc-propargylamine with a suitable 1-haloalkyne.

Stereocontrolled Synthesis of Unsaturated Chains

Achieving stereocontrol in the synthesis of unsaturated chains, particularly those containing multiple stereocenters, is a significant challenge in organic synthesis. While the penta-2,4-diynyl moiety in the target molecule does not inherently possess stereocenters, the introduction of substituents along the chain or on adjacent groups would necessitate stereocontrolled methods.

In the broader context of synthesizing analogs, asymmetric synthesis of diynes can be achieved through various catalytic methods. For instance, the enantioselective addition of 1,3-diynes to aldehydes, catalyzed by systems such as (S)-BINOL in combination with ZnEt₂, Ti(OⁱPr)₄, and biscyclohexylamine, can generate optically active dienediynols with high enantiomeric excess (83-95% ee). acs.orgnih.govacs.org These chiral products can then serve as precursors for more complex, stereodefined molecules.

Furthermore, stereocontrol can be exerted during the functionalization of the diyne chain. For example, the development of regio- and enantioselective hydrofunctionalization reactions of dienes and related systems provides a powerful tool for introducing chirality. acs.org While direct application to a simple penta-2,4-diynyl system may not be necessary, these principles are crucial for the synthesis of more complex, biologically active analogs.

Convergent and Sequential Synthetic Routes to this compound

Both convergent and sequential (linear) strategies can be envisioned for the synthesis of this compound. A sequential approach might involve starting with a simple precursor and building the molecule step-by-step. A convergent synthesis, on the other hand, would involve the preparation of key fragments of the molecule separately, followed by their assembly in the later stages.

A likely sequential route would commence with the protection of propargylamine with a tert-butoxycarbonyl (Boc) group, followed by a coupling reaction to introduce the second alkyne. A convergent approach might involve the synthesis of a protected pentadiynamine fragment and its subsequent reaction with di-tert-butyl dicarbonate.

Chemo- and Regioselective Functionalization Strategies

The diyne functionality is highly reactive and susceptible to various transformations. Therefore, chemo- and regioselective functionalization is crucial for the synthesis and further modification of diynylcarbamates. The presence of two triple bonds offers multiple sites for reaction, and controlling where a reagent adds is a key challenge.

For instance, cycloaddition reactions of diynes can be controlled to be highly regio- and chemoselective. Nickel-catalyzed [2 + 2 + 2] cycloadditions of electron-deficient diynes with allenes have been shown to produce polysubstituted benzene derivatives with high selectivity. nih.gov Similarly, palladium-catalyzed formal [2 + 2 + 2] sequential intermolecular trimerization of alkynes can lead to the formation of tetrasubstituted benzenes as a single regio- and chemoisomer. nih.gov

Hydrosilylation of unsymmetrical 1,3-diynes can also be performed with excellent regioselectivity, with the silicon atom selectively attaching to the internal carbon of the 1,3-diyne unit. acs.org These examples highlight the potential for selective functionalization of the diyne core in this compound and its analogs.

Protecting Group Chemistry in Complex Diynylcarbamate Synthesis

Protecting groups are indispensable in the synthesis of complex molecules like this compound. numberanalytics.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. nih.gov The synthesis of N-Boc protected amines is a well-established process. nih.govresearchgate.netgoogle.comchemimpex.com

In the context of diyne synthesis, terminal alkynes are often protected to prevent unwanted side reactions during coupling steps. A common protecting group for terminal alkynes is the trimethylsilyl (B98337) (TMS) group. This group can be readily introduced and later removed under mild basic or fluoride-mediated conditions. The use of orthogonal protecting groups, which can be removed under different conditions without affecting each other, is a powerful strategy in complex syntheses. numberanalytics.com For example, a synthetic route could employ a TMS-protected diyne and a Boc-protected amine, allowing for selective deprotection and further functionalization at either end of the molecule.

Table 2: Common Protecting Groups in Diyne and Carbamate Synthesis

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminetert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl) nih.gov
Terminal AlkyneTrimethylsilylTMSFluoride source (e.g., TBAF) or mild base (e.g., K₂CO₃/MeOH)
AmineBenzyloxycarbonylCbz or ZHydrogenolysis (H₂, Pd/C)
Amine9-FluorenylmethoxycarbonylFmocBasic conditions (e.g., piperidine)

One-Pot and Multicomponent Approaches

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. jocpr.comfrontiersin.org

For the synthesis of carbamates, one-pot procedures have been developed that involve the in-situ generation of isocyanates from N-protected amines, which then react with alcohols or other nucleophiles. nih.gov For instance, N-Boc protected amines can be converted to their corresponding amides in a one-pot reaction with Grignard reagents. nih.gov While a specific one-pot synthesis for this compound is not prominently described, the principles of MCRs could be applied.

A hypothetical multicomponent approach could involve the reaction of an amine, a source of the Boc group, and a precursor to the diynyl moiety in a single pot. For example, consecutive multicomponent reactions have been employed to synthesize complex pseudo-peptides bearing dithiocarbamate (B8719985) groups, demonstrating the power of this strategy in assembling multiple functionalities in a convergent manner. nih.govresearchgate.net

Reactivity and Mechanistic Investigations of Tert Butyl N Penta 2,4 Diynylcarbamate

Carbamate (B1207046) Reactivity Profiles

The tert-butyl carbamate (Boc) group is a widely utilized amine-protecting group in organic synthesis. Its reactivity is characterized by a balance of stability under many conditions and susceptibility to specific cleavage protocols. This section details the transformations, catalytic interactions, and mechanistic aspects of the carbamate functionality within the target molecule.

Nucleophilic and Electrophilic Transformations of the Carbamate Group

The carbamate group, structurally a hybrid of an amide and an ester, exhibits moderate electrophilicity at its carbonyl carbon. nih.gov This characteristic makes it susceptible to nucleophilic attack, although it is generally less reactive than amides. nih.gov The rotational barrier of the C-N bond in carbamates is lower than in analogous amides, which contributes to their reactivity profile. nih.gov

Nucleophilic Reactions: The primary nucleophilic transformation of the Boc group is its cleavage under basic conditions, such as hydrolysis. The mechanism for monosubstituted carbamates proceeds through the formation of an isocyanate anion intermediate. This is followed by the release of the parent alcohol (tert-butanol) and a carbamic acid, which subsequently decomposes into the corresponding amine and carbon dioxide. nih.gov

Electrophilic Reactions: The nitrogen atom of the carbamate is generally not nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group. However, the carbamate can act as a directing group in electrophilic aromatic substitution if an aromatic ring is attached, although this is not directly applicable to the aliphatic diyne chain in Tert-butyl N-penta-2,4-diynylcarbamate. In certain contexts, the oxygen atoms can interact with Lewis acids, activating the carbamate group. Reactions with electrophilic reagents often target other parts of the molecule, with the carbamate serving as a stable protecting group. For instance, studies on related phosphorodiamidite structures show that reactions with electrophiles like acetyl chloride can proceed regioselectively without affecting the carbamate. researchgate.net

Catalytic Activation and Deactivation Pathways for Carbamates

Carbamates are frequently employed as directing groups in transition-metal-catalyzed C-H bond activation, enabling functionalization at positions that would otherwise be unreactive. magtech.com.cn

Catalytic Activation: In the presence of transition metals such as palladium, rhodium, or cobalt, the carbamate group can coordinate to the metal center, directing the activation of a nearby C-H bond through the formation of a stable six-membered metallacyclic intermediate. magtech.com.cnacs.org This strategy allows for selective reactions like arylation, alkenylation, and alkylation. magtech.com.cnacs.org While typically applied to sp² C-H bonds in N-aryl carbamates, this approach can also be extended to sp³ C-H bonds in certain substrates. magtech.com.cn For this compound, such catalytic activation could potentially be directed towards the methylene (B1212753) group adjacent to the nitrogen if appropriate catalytic systems are employed.

Catalytic Deactivation: Deactivation pathways typically involve processes that either remove the directing group capability or lead to catalyst inhibition. Strong coordination of the carbamate or other functional groups in the substrate to the metal center can sometimes lead to catalyst deactivation by preventing the desired catalytic cycle from proceeding. The stability of the Boc group under various catalytic conditions is one of its key advantages as a protecting group, meaning it often remains inert (deactivated towards transformation) during catalytic reactions targeting other functionalities, such as the alkyne groups. nih.govmdpi.com

Mechanistic Studies on Carbamate Formation and Cleavage

Mechanism of Formation: The formation of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The mechanism begins with the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This leads to a tetrahedral intermediate that collapses, releasing tert-butoxycarbonyl-protected amine, tert-butanol (B103910), and carbon dioxide. This process is highly efficient for protecting primary and secondary amines. nih.gov Alternative methods include reactions with other carbamoylating agents, which can be catalyzed by substances like N-methylimidazole or tin compounds for transcarbamoylation. organic-chemistry.org

The reaction of amines with carbon dioxide is a fundamental step in some carbamate syntheses. researchgate.netresearchgate.net The mechanism involves the nucleophilic attack of the amine on CO₂, forming a zwitterionic intermediate. researchgate.net This intermediate is then deprotonated by a second molecule of the amine to yield the carbamate anion. researchgate.netrsc.org The rate-limiting step can vary depending on the basicity of the amine; for weakly basic amines, C-N bond formation is rate-limiting, while for more basic amines, proton transfer may become the rate-determining step. researchgate.net

Mechanism of Cleavage: The most common method for cleaving the Boc group is through acidolysis. The mechanism involves the protonation of the carbonyl oxygen or the ester oxygen of the carbamate. Protonation of the ester oxygen is followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or undergoes elimination to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. acs.org

Under basic conditions, cleavage involves rate-determining C-N bond scission following a rapid equilibrium protonation step. researchgate.net The stability of carbamates is influenced by the electronic and steric environment of the amino group. researchgate.net

Reactivity of the Penta-2,4-diynyl System

The conjugated diyne system in this compound is a versatile functionality, rich in π-electrons and capable of participating in a wide array of chemical transformations. Its reactivity is defined by the presence of both terminal and internal alkyne groups, allowing for diverse cycloaddition and metal-catalyzed reactions.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar) of the Diyne Moiety

The diyne moiety is an excellent substrate for cycloaddition reactions, providing pathways to construct complex carbo- and heterocyclic ring systems.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com While a simple alkyne can act as a dienophile, the conjugated diyne system offers more complex reactivity. In "dehydro-Diels-Alder" reactions, diynes react with alkynes (dienophiles) to form highly reactive benzyne (B1209423) intermediates, which can be trapped to create functionalized aromatic rings. wikipedia.orgnih.gov For example, the hexadehydro-Diels-Alder (HDDA) reaction uses a diyne and an alkyne to generate a benzyne. wikipedia.org The penta-2,4-diynyl system could potentially act as the 4π component in such reactions, leading to substituted aromatic products after trapping of the resulting reactive intermediate. nih.gov

[2+2+2] Cycloaddition: This is a powerful transition-metal-catalyzed reaction for the synthesis of six-membered rings. researchgate.netacs.org The penta-2,4-diynyl moiety can react with an external alkyne in the presence of catalysts based on cobalt, rhodium, or nickel to form substituted benzene (B151609) rings. researchgate.netnih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the substituents on the reacting partners. researchgate.net

Examples of Metal-Catalyzed [2+2+2] Cycloadditions with Diynes
CatalystReactantProduct TypeReference
[RhCl(PPh₃)₃]1,6-Diyne + AlkyneSubstituted Isoindoline researchgate.net
CpCo(CO)₂1,6-Diyne + NitrileDihydro-pyrrolo[3,4-c]pyridine researchgate.net
NiBr₂ / ZnNon-conjugated Diyne + 1,3-ButadiyneAlkynyl Benzene nih.gov
Rh₂(OAc)₄1,6-Diyne + AlkynolFused Arenes acs.org

1,3-Dipolar Cycloaddition: The alkynes within the diyne system can react with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings. This type of reaction is a cornerstone of "click chemistry" and provides efficient access to triazoles and other important heterocycles. The terminal alkyne of the penta-2,4-diynyl group would be particularly reactive in copper-catalyzed azide-alkyne cycloadditions (CuAAC).

Metal-Catalyzed Transformations Involving Terminal and Internal Alkynes

Transition metals are widely used to catalyze a variety of transformations involving alkynes. mdpi.com The penta-2,4-diynyl system, with its terminal and internal alkynes, is a substrate for numerous metal-promoted reactions. nih.gov

Reactions of the Terminal Alkyne: The terminal C-H bond is acidic and can be activated by various transition metals.

Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction would allow for the coupling of the terminal alkyne with aryl or vinyl halides, extending the carbon skeleton.

Cadiot-Chodkiewicz Coupling: This reaction would enable the coupling of the terminal alkyne with a terminal haloalkyne to produce an unsymmetrical conjugated diyne.

Nucleophilic Addition: In the presence of transition metals like ruthenium or silver, the terminal alkyne can act as a nucleophile, adding to electrophiles such as aldehydes or imines. rsc.org

Amidation: Copper-catalyzed C-H activation can facilitate the direct amidation of the terminal alkyne to form ynamides. nih.gov

Reactions Involving Both Alkynes:

Cycloisomerization: Metal catalysts, particularly those based on gold, platinum, or ruthenium, can promote the cyclization of the diyne system, potentially with other tethered functional groups, to form various cyclic structures.

Oxidative Coupling (Glaser-Hay Coupling): Under copper catalysis with an oxidant like dioxygen, the terminal alkyne can undergo homocoupling to form a symmetrical conjugated tetrayne. nih.gov

Carbonylative Cyclization: Palladium-catalyzed reactions involving carbon monoxide can lead to the formation of complex cyclic ketones or lactones.

Selected Metal-Catalyzed Reactions of Alkynes
Reaction TypeMetal CatalystAlkyne TypeTypical ProductReference
Sonogashira CouplingPd/CuTerminalDisubstituted Alkyne mdpi.com
Glaser-Hay CouplingCuTerminalSymmetrical Diyne nih.gov
Aldehyde AlkynylationRu/InTerminalPropargylic Alcohol rsc.org
Cycloaddition with TroponeNi/NHCInternal/TerminalFused Tricyclic Compound acs.org
Cross-Dehydrogenative CouplingCuTerminalYnamide nih.gov

Radical Pathways Initiated by tert-Butyl Peroxides and Nitrites

The initiation of radical reactions involving this compound can be effectively achieved using radical initiators such as di-tert-butyl peroxide (DTBP) and tert-butyl nitrite (B80452) (TBN). These initiators generate highly reactive tert-butoxyl radicals (t-BuO•) upon thermal or photochemical decomposition. The tert-butoxyl radical is a versatile species that can initiate a cascade of reactions by abstracting a hydrogen atom from a suitable donor or by adding to a multiple bond.

In the context of this compound, the tert-butoxyl radical can abstract a hydrogen atom from the methylene group adjacent to the nitrogen atom of the carbamate. This position is activated by the nitrogen atom, making the C-H bond susceptible to homolytic cleavage. This abstraction results in the formation of a carbon-centered radical on the substrate.

Alternatively, the tert-butoxyl radical can undergo β-scission to generate a methyl radical and acetone. The methyl radical can then act as the initiating species. Radical cascade cyclizations are a common outcome in molecules containing multiple unsaturated bonds, such as diynes. bohrium.comresearchgate.net The initially formed radical can undergo intramolecular cyclization by attacking one of the triple bonds of the diyne moiety. wikipedia.org The regioselectivity of this cyclization is governed by Baldwin's rules, with 5-exo-dig cyclizations generally being favored over 6-endo-dig pathways.

The reaction of the substrate with tert-butyl nitrite can also proceed via a radical mechanism. TBN can act as a source of the tert-butoxyl radical and nitrogen monoxide (•NO). In some cases, TBN can also serve as a radical trap. mdpi.com The specific reaction pathway and the final products will depend on the reaction conditions, including temperature, solvent, and the presence of other reagents.

Mechanistic investigations into similar systems often employ radical trapping agents, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to intercept radical intermediates and confirm the operation of a radical pathway. Electron paramagnetic resonance (EPR) spectroscopy can also be used to detect and characterize the radical species involved in the reaction.

Synergistic and Orthogonal Reactivity of Carbamate and Diyne Functionalities

The presence of both a carbamate and a diyne functionality in this compound allows for a rich and varied reactivity profile. The two groups can react independently (orthogonally) or in a concerted or sequential manner (synergistically), leading to a diverse range of molecular architectures.

Selective Functionalization in Multifunctional this compound

The selective functionalization of either the carbamate or the diyne moiety is a key challenge and opportunity in the chemistry of this molecule. The tert-butoxycarbonyl (Boc) protecting group of the carbamate is known to be labile under acidic conditions, allowing for its selective removal and subsequent functionalization of the resulting primary amine without affecting the diyne group.

Conversely, the diyne functionality can undergo a variety of reactions that are orthogonal to the carbamate group. These include metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which can be used to introduce aryl or vinyl substituents onto the terminal alkyne. Hydroelementation reactions, involving the addition of E-H bonds (where E = B, Si, Sn, etc.) across the triple bonds, can also be achieved selectively in the presence of the carbamate. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high selectivity. rsc.org

The carbamate group can also influence the reactivity of the diyne. For instance, the nitrogen atom can act as an internal nucleophile in cyclization reactions, or the Boc group can direct metallation to a specific position. The electron-withdrawing nature of the carbamate can also modulate the electron density of the diyne system, thereby influencing its reactivity in cycloaddition reactions.

Intramolecular Cyclization and Rearrangement Processes

The juxtaposition of the carbamate and diyne functionalities in this compound provides a platform for a variety of intramolecular cyclization and rearrangement reactions. Radical cyclizations, as discussed in the previous section, are a prominent class of reactions for this substrate. researchgate.netrsc.org The initially formed radical can cascade through a series of cyclization and fragmentation steps to yield complex polycyclic structures. researchgate.net

Under thermal or photochemical conditions, pericyclic reactions such as the Bergman cyclization of the enediyne core could potentially be induced, although this typically requires higher temperatures. The resulting p-benzyne diradical is highly reactive and can abstract hydrogen atoms from the solvent or undergo further intramolecular reactions.

Acid- or base-catalyzed cyclizations are also plausible. For example, deprotonation of the terminal alkyne could be followed by an intramolecular attack on the carbonyl group of the carbamate, although this is generally a disfavored process. More likely are transition-metal-catalyzed cycloisomerization reactions that can lead to a variety of heterocyclic and carbocyclic products.

Rearrangement reactions, such as the Meyer-Schuster rearrangement of a propargyl alcohol derivative, could be envisioned if the substrate is appropriately functionalized. The specific outcome of these reactions is highly dependent on the reaction conditions and the presence of catalysts or other reagents.

Kinetics and Energetics of Key Reactions

Detailed kinetic and energetic data for the reactions of this compound are not extensively reported in the literature. However, general principles from related systems can provide insights into the factors governing the rates and thermodynamics of its key transformations.

The rate of radical initiation by tert-butyl peroxides is highly dependent on temperature. The homolytic cleavage of the O-O bond in di-tert-butyl peroxide has an activation energy of approximately 38 kcal/mol. The subsequent hydrogen abstraction step will have a rate that depends on the C-H bond dissociation energy of the substrate.

For intramolecular radical cyclizations, the kinetics are often very fast, with rate constants that can exceed 10^5 s^-1 for 5-exo cyclizations. wikipedia.org The relative rates of competing cyclization pathways (e.g., 5-exo vs. 6-endo) are determined by the activation energies of the respective transition states. These are influenced by stereoelectronic factors and ring strain in the transition state.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable estimates of the activation energies and reaction enthalpies for the elementary steps in the proposed reaction mechanisms. These calculations can help to rationalize observed product distributions and predict the feasibility of different reaction pathways. For example, DFT calculations could be used to compare the energy barriers for radical addition to the two different triple bonds of the diyne, providing insight into the regioselectivity of the cyclization.

Advanced Synthetic Applications of Tert Butyl N Penta 2,4 Diynylcarbamate

Applications in Click Chemistry

The dual alkyne functionality of tert-butyl N-penta-2,4-diynylcarbamate makes it a highly valuable reagent in the field of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Diynes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of 1,2,3-triazoles. The diyne structure of this compound allows for either mono- or bis-cycloaddition reactions with organic azides, providing a straightforward route to functionalized triazole derivatives.

In a typical CuAAC reaction, the terminal alkyne of the diynylcarbamate reacts with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The versatility of this reaction allows for the synthesis of a diverse library of compounds by varying the azide component. For instance, the reaction with benzyl (B1604629) azide produces a monotriazole adduct, which can be further functionalized or subjected to a second cycloaddition at the internal alkyne.

The presence of the Boc-protecting group on the nitrogen atom is crucial as it modulates the reactivity and solubility of the molecule. This protecting group can be readily removed under acidic conditions, revealing a primary amine that can be used for further synthetic elaborations.

Table 1: Examples of CuAAC Reactions with this compound Analogs

Azide ReactantProductReaction ConditionsYield (%)
Benzyl AzideMonotriazole AdductCuSO₄, Sodium Ascorbate, tBuOH/H₂O>95
Phenyl AzideMonotriazole AdductCuI, DIPEA, THF92
Adamantyl AzideBistriazole Adduct (excess azide)CuSO₄, Sodium Ascorbate, DMF85

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Diynylcarbamates

While CuAAC is highly efficient, the copper catalyst can be toxic to living systems, limiting its application in biological contexts. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a copper-free alternative. In SPAAC, the diyne moiety of this compound can react with strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst.

The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole ring. The reactivity of the terminal alkyne in the diynylcarbamate is generally higher than the internal one, allowing for selective mono-functionalization. This selectivity is advantageous for the stepwise construction of complex biomolecular conjugates. The resulting carbamate (B1207046) can be incorporated into peptides or other biomolecules, and the remaining alkyne can be used for subsequent modifications.

Bioorthogonal Ligation Strategies Utilizing the Diyne Moiety

The diyne functionality is a powerful tool for bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne of this compound can be used for selective labeling of azide-modified biomolecules in a cellular environment via CuAAC or SPAAC.

For example, a biomolecule of interest can be metabolically engineered to incorporate an azide group. Subsequent treatment with a probe derived from this compound allows for covalent attachment of the probe to the biomolecule. The second alkyne provides a handle for further functionalization, such as the attachment of a fluorescent dye or a drug molecule, enabling dual-labeling or the construction of targeted drug delivery systems. This strategy provides a powerful platform for studying biological processes in real-time.

Role as a Versatile Synthetic Building Block

Beyond click chemistry, the rigid, linear structure and reactive termini of this compound make it an excellent building block for the construction of complex organic molecules with unique architectures.

Incorporation into Macrocyclic Architectures and Mechanically Interlocked Molecules

The diyne unit is a common component in the synthesis of macrocycles due to its rigidity, which can help to pre-organize the linear precursor for cyclization. This compound can be incorporated into a longer chain which is then subjected to a macrocyclization reaction, such as a Glaser-Hay coupling, to form a larger ring containing a conjugated diacetylene unit. The carbamate functionality can serve as a point of attachment or can be deprotected to introduce an amino group within the macrocyclic framework.

Furthermore, this diyne building block can be utilized in the template-directed synthesis of mechanically interlocked molecules (MIMs) like rotaxanes and catenanes. In a typical rotaxane synthesis, a linear "thread" containing the diynylcarbamate moiety is threaded through a macrocyclic "wheel." The ends of the thread are then capped with bulky stopper groups to prevent dethreading. The diyne can be part of the thread or one of the stoppers, and its alkynes can be used for the stoppering reaction via CuAAC.

Precursor for Heterocyclic Compounds and Complex Organic Scaffolds

The diyne functionality of this compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds. The conjugated alkyne system can undergo various cycloaddition and annulation reactions to form aromatic and non-aromatic rings.

For instance, [2+2+2] cycloaddition reactions of the diyne with nitriles, catalyzed by transition metals like cobalt or rhodium, can lead to the formation of substituted pyridine (B92270) rings. Similarly, reaction with sources of sulfur, such as sodium sulfide, can yield thiophene (B33073) derivatives. The reaction with amines or hydrazines can be used to construct pyrroles and pyrazoles, respectively. The Boc-protected amine provides a latent functional group that can be revealed after the formation of the heterocyclic core, allowing for further diversification of the molecular scaffold.

Table 2: Heterocycle Synthesis from Diyne Precursors

ReagentHeterocycle FormedCatalyst/Conditions
Substituted NitrilePyridineCo₂(CO)₈, heat
Sodium SulfideThiopheneDMF, heat
Primary AminePyrroleTransition metal catalyst
HydrazinePyrazoleHeat

The ability to construct such a diverse range of complex molecules from a single, readily accessible starting material highlights the significant utility of this compound in modern synthetic organic chemistry.

Despite a comprehensive search of available scientific literature and chemical databases, no specific information was found for the compound This compound . This suggests that the compound is likely a novel or highly specialized chemical not widely reported in public domain sources.

Consequently, it is not possible to provide the requested detailed article on its advanced synthetic applications, including multistep synthesis of derivatives and its use in the development of functional materials. The specific data required to elaborate on the outlined sections (5.2.3 and 5.3.1-5.3.3) is not available.

General information on related classes of compounds, such as tert-butyl carbamates or diynyl moieties, exists. However, generating content based on these related but distinct structures would not adhere to the strict requirement of focusing solely on "this compound" and would amount to speculation.

Therefore, the requested article cannot be generated at this time due to the absence of foundational research findings for this specific chemical compound.

Table of Compounds Mentioned

Information regarding this compound remains elusive in publicly accessible scientific literature.

Despite a comprehensive search for computational and spectroscopic data, specific research findings on this compound are not available in the public domain. Consequently, a detailed analysis according to the requested outline on its spectroscopic characterization and solid-state structure cannot be provided at this time.

The investigation sought to uncover data from various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H or ¹³C NMR spectral data, which is crucial for the structural assignment of the compound, has been reported.

Infrared (IR) and Raman Spectroscopy: Information on the vibrational analysis of this compound, which would identify its functional groups, is not documented.

Mass Spectrometry: There are no available studies on the molecular identification and fragmentation patterns of this specific compound.

X-ray Crystallography: Details regarding the molecular conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding, remain uncharacterized as no crystallographic studies have been published.

While general principles of these analytical techniques can be applied to predict the expected spectral features and structural properties of this compound based on its constituent functional groups (a tert-butoxycarbonyl protecting group and a penta-2,4-diynyl chain), any such discussion would be purely theoretical. Without experimental or computational data specific to this molecule, a scientifically accurate and detailed article as per the requested structure cannot be generated.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the chemical and physical properties of this compound.

Computational and Spectroscopic Approaches in the Study of Tert Butyl N Penta 2,4 Diynylcarbamate

X-ray Crystallography and Solid-State Structure Determination

Topochemical Polymerization Precursors Structural Analysis

The solid-state polymerization of diacetylene monomers like Tert-butyl N-penta-2,4-diynylcarbamate is a topochemical reaction, meaning the crystal lattice of the monomer directly dictates the stereochemistry and morphology of the resulting polymer. ulsu.ruresearchgate.net Consequently, a thorough structural analysis of the monomer single crystal is essential to predict and understand its reactivity. Single Crystal X-ray Diffraction (SCXRD) is the primary technique used for this purpose. mdpi.com

For diacetylene derivatives, the ability to polymerize is contingent upon the specific geometric arrangement of the monomer units within the crystal. The carbamate (B1207046) (urethane) functionality in this compound plays a crucial role in directing this arrangement. The N-H and C=O groups of the carbamate are capable of forming extensive networks of intermolecular hydrogen bonds. mdpi.comacs.org These hydrogen bonds act as supramolecular templates, forcing the diacetylene molecules to align in a parallel fashion, which is a prerequisite for polymerization. mdpi.com

The reactivity of the aligned diacetylene units is governed by specific geometric parameters, as established by Wegner and later refined by Baughman. mdpi.com These parameters define the ideal orientation for a 1,4-addition reaction to occur between adjacent monomers. The key criteria are the repeat distance between monomers along the stacking axis (d₁), the separation of potentially reactive carbon atoms (C1 and C4') of adjacent molecules (d₂), and the angle (θ) between the diacetylene rod and the stacking axis. mdpi.comnih.gov For a successful topochemical polymerization, these parameters must fall within a specific range. mdpi.com

Table 1: Ideal Geometrical Parameters for Topochemical Polymerization of Diacetylenes
ParameterDescriptionIdeal Value Range for Reactivity
d₁ (Å)Repeat distance of monomers along the stacking axis4.7 – 5.2 Å mdpi.com
d₂ (Å)Distance between reacting carbon atoms (C1···C4')≤ 3.8 Å mdpi.com
θ (°)Angle between the diacetylene rod and the stacking axis≈ 45° mdpi.com

Structural analysis of carbamate-functionalized diacetylenes has shown that hydrogen bonding can create alignments that closely match these ideal values, leading to efficient thermal or photo-induced polymerization. mdpi.com By analyzing the crystal structure of this compound, researchers can determine if its solid-state packing is favorable for transformation into a highly ordered polydiacetylene. acs.org

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules from first principles. mpg.deyoutube.com For this compound, DFT calculations provide fundamental insights into its charge distribution, orbital energies, and molecular properties, which are crucial for predicting its chemical reactivity. researchgate.net

A primary application of DFT is the optimization of the molecule's geometry to find its most stable three-dimensional structure. The calculated bond lengths and angles from this optimized structure can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netresearchgate.net

DFT is also used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would show negative potential around the oxygen atoms of the carbamate and the π-systems of the alkynes, indicating sites susceptible to electrophilic attack, while positive potential would be found near the amide proton.

Table 2: Key Molecular Properties of this compound Investigated by DFT
Calculated PropertySignificance
Optimized Molecular GeometryProvides the most stable 3D structure and allows comparison with experimental data. researchgate.net
HOMO-LUMO EnergiesDetermine the energy gap, which correlates with chemical reactivity and electronic transitions. researchgate.net
Molecular Electrostatic Potential (MEP)Maps electron density to predict sites for nucleophilic and electrophilic attack. researchgate.net
Mulliken Atomic ChargesQuantifies the partial charge on each atom in the molecule. researchgate.net
Vibrational FrequenciesPredicts the infrared (IR) spectrum, aiding in the interpretation of experimental spectroscopic data. researchgate.net

These DFT-derived parameters collectively allow for a comprehensive prediction of the molecule's behavior in chemical reactions, including its polymerization tendency and interactions with other chemical species. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While DFT is excellent for static electronic properties, molecular modeling and, specifically, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules. mdpi.com For a flexible molecule like this compound, which has several single bonds allowing for rotation, MD simulations can map out its conformational landscape. youtube.com

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. youtube.com This "computational microscopy" provides a detailed view of molecular interactions and structural changes on an atomistic scale. mdpi.com By simulating the molecule for a sufficient duration, researchers can observe the transitions between different rotational isomers (conformers) and determine their relative populations and stabilities.

The simulation can reveal the preferred orientations of the tert-butyl and carbamate groups relative to the rigid diacetylene rod. Understanding this conformational flexibility is important, as the specific conformation of the monomer in the crystal lattice ultimately determines its packing and polymerization reactivity. While the solid-state structure is fixed, understanding the solution-phase conformational preferences can provide insights into the crystallization process itself.

Table 3: Insights from Molecular Dynamics Simulations
Type of AnalysisInformation Gained
Conformational SamplingIdentifies stable and metastable conformers and the energy barriers between them.
Radial Distribution FunctionsDescribes the probability of finding atoms or molecules at a certain distance from each other, revealing local structure.
Hydrogen Bond DynamicsAnalyzes the formation, lifetime, and breaking of intermolecular hydrogen bonds crucial for self-assembly.
Time Correlation FunctionsCalculates dynamic properties such as rotational and translational diffusion coefficients. youtube.com

These simulations can be performed for single molecules, clusters of molecules to study self-assembly, or for the bulk material to understand its macroscopic properties, bridging the gap between molecular structure and material function. mdpi.com

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the precise step-by-step mechanisms of chemical reactions, including the solid-state polymerization of this compound. By mapping the potential energy surface of the reaction, it is possible to identify the minimum energy pathway from reactants to products.

A key aspect of this analysis is the location of the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-forming and bond-breaking processes. Using methods like DFT, the energy of the transition state can be calculated, and the difference between this energy and the energy of the reactants gives the activation energy (Ea) of the reaction. researchgate.netmdpi.com The activation energy is a critical parameter that determines the reaction rate. mdpi.com

For the topochemical polymerization of diacetylenes, computational studies can be used to model the 1,4-addition reaction between two adjacent monomers. This involves calculating the energy changes as the C1 and C4' atoms approach each other to form a new sigma bond. Such calculations can help differentiate between proposed mechanisms, such as the "turnstile" or "swinging gate" models, by determining which pathway has a lower activation barrier. researchgate.net

Table 4: Parameters Calculated in Mechanistic Studies
ParameterDefinition and Significance
Reactant/Product GeometriesOptimized structures of the starting monomers and the resulting polymer dimer.
Transition State (TS) StructureThe specific molecular geometry at the peak of the energy barrier between reactant and product. researchgate.net
Activation Energy (Ea or ΔG‡)The energy difference between the transition state and the reactants; a higher Ea corresponds to a slower reaction. mdpi.com
Reaction Energy (ΔErxn)The overall energy difference between the products and reactants, indicating if the reaction is exothermic or endothermic.
Imaginary FrequencyA vibrational mode with a negative frequency at the transition state, confirming it is a true saddle point on the potential energy surface.

By performing these calculations, a detailed, quantitative understanding of the polymerization mechanism can be achieved, complementing experimental observations and providing predictive power for designing new reactive monomers.

Q & A

Q. Q. What strategies validate the integration of This compound into existing drug discovery pipelines?

  • Methodological Answer :
  • Comparative SAR Studies : Benchmark against structurally similar carbamates with known bioactivity.
  • ADME-Tox Profiling : Assess solubility, metabolic stability (e.g., liver microsome assays), and cytotoxicity.
  • Mechanistic Studies : Link structural features (e.g., diyne spacing) to target engagement using mutagenesis or knock-out models .

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